2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid
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Overview
Description
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid is a compound belonging to the benzoxazole family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
The synthesis of 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid typically involves the reaction of 2-(2-oxoethyl)benzo[d]oxazole with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with their DNA replication or inducing apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid can be compared with other benzoxazole derivatives, such as:
2-(2-Hydroxyphenyl)benzo[d]oxazole-4-carboxylic acid: Known for its antibacterial and antifungal activities.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Exhibits significant lipophilic and hydrophobic properties, making it useful in drug design.
2-(Chloromethyl)-1H-benzo[d]imidazole: Used as an intermediate in the synthesis of various bioactive compounds.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of benzoxazole derivatives in scientific research and industry.
Properties
Molecular Formula |
C14H13NO5 |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
(E)-3-[2-(2-ethoxy-2-oxoethyl)-1,3-benzoxazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H13NO5/c1-2-19-13(18)8-11-15-14-9(6-7-12(16)17)4-3-5-10(14)20-11/h3-7H,2,8H2,1H3,(H,16,17)/b7-6+ |
InChI Key |
XEMQBHQQDUIMAX-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)CC1=NC2=C(C=CC=C2O1)/C=C/C(=O)O |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(C=CC=C2O1)C=CC(=O)O |
Origin of Product |
United States |
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